molecular formula C23H28FN5O2S2 B2564878 N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1207059-00-4

N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No. B2564878
M. Wt: 489.63
InChI Key: DYVCTTBLQMFABE-UHFFFAOYSA-N
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Description

N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H28FN5O2S2 and its molecular weight is 489.63. The purity is usually 95%.
BenchChem offers high-quality N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analogues and Potential Applications

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition : Compounds with heterocyclic analogues, similar to the queried chemical, have been studied for their potential in inhibiting PI3Kα and mTOR, indicating their relevance in cancer research and therapy. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent and efficacious inhibitor in vitro and in vivo, with modifications aimed at improving metabolic stability (Stec et al., 2011).

  • Antimicrobial Activity : New series of thiazolidin-4-one derivatives have been synthesized to determine their antimicrobial activity, showcasing the potential of such compounds in combating bacterial and fungal infections (Baviskar et al., 2013).

  • Anti-inflammatory and Antinociceptive Activities : The synthesis and evaluation of novel compounds with anti-inflammatory and antinociceptive activities suggest potential applications in the development of new therapeutics for inflammation and pain management. Compounds with specific structural features, including sulfanyl, acetamide, and thiazolo[3,2-a]pyrimidine derivatives, have shown significant activity in preclinical models (Alam et al., 2010).

  • Neuroinflammation Imaging : Compounds with pyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for imaging neuroinflammatory processes, indicating their use in the development of diagnostic tools for neurodegenerative diseases (Damont et al., 2015).

  • Cancer Research : Novel fluorine-substituted compounds have shown anti-lung cancer activity, highlighting the importance of such chemical structures in developing new anticancer agents (Hammam et al., 2005).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[2-(4-methylpiperidin-1-yl)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S2/c1-13(2)29-21(31)19-20(26-22(33-19)28-9-7-14(3)8-10-28)27-23(29)32-12-18(30)25-17-11-16(24)6-5-15(17)4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVCTTBLQMFABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)F)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

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